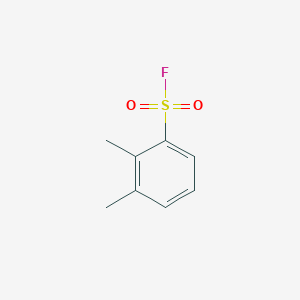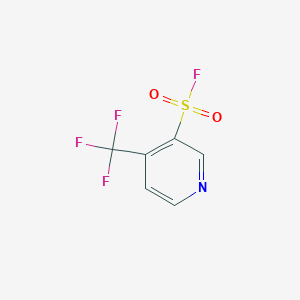
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is a chemical compound with the molecular formula C6H3F3NO2S It is a derivative of pyridine, featuring a trifluoromethyl group at the 4-position and a sulfonyl fluoride group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(Trifluoromethyl)pyridine with a sulfonyl chloride derivative under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism by which 4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine: Lacks the sulfonyl fluoride group but shares the trifluoromethyl group.
4-(Trifluoromethyl)benzenesulfonyl chloride: Contains a benzene ring instead of a pyridine ring.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar structure but with a fluorine atom at the 2-position.
Uniqueness
4-(Trifluoromethyl)pyridine-3-sulfonyl fluoride is unique due to the combination of the trifluoromethyl and sulfonyl fluoride groups on the pyridine ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H3F4NO2S |
|---|---|
Poids moléculaire |
229.15 g/mol |
Nom IUPAC |
4-(trifluoromethyl)pyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)4-1-2-11-3-5(4)14(10,12)13/h1-3H |
Clé InChI |
RTZRDXXTMKQWSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(F)(F)F)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Sulfamoylphenyl)formamido]pentanoicacid](/img/structure/B13520509.png)
![Ethyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13520519.png)
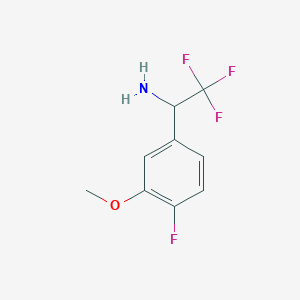
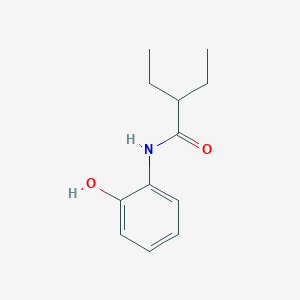

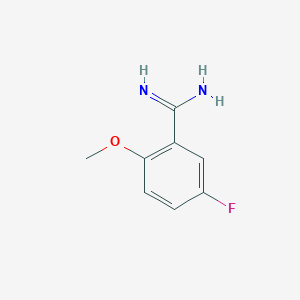
![2-Azadispiro[3.1.36.14]decan-8-OL](/img/structure/B13520546.png)
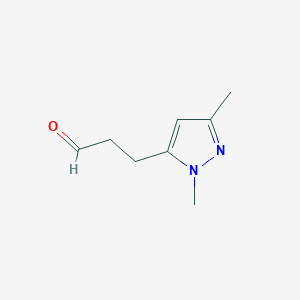
![(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520561.png)
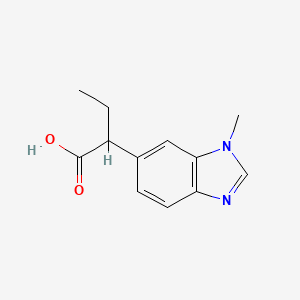
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylicacid](/img/structure/B13520581.png)
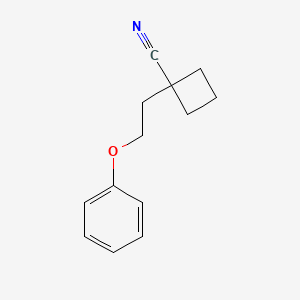
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
